molecular formula C11H16N2O2 B3189633 Tert-butyl 2-(methylamino)nicotinate CAS No. 338990-70-8

Tert-butyl 2-(methylamino)nicotinate

Cat. No.: B3189633
CAS No.: 338990-70-8
M. Wt: 208.26 g/mol
InChI Key: ONMWRJQIJQAPQD-UHFFFAOYSA-N
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Description

Tert-butyl 2-(methylamino)nicotinate is a nicotinic acid derivative characterized by a tert-butyl ester group and a methylamino substituent at the 2-position of the pyridine ring. The tert-butyl ester group enhances lipophilicity, which may improve membrane permeability and metabolic stability compared to smaller esters (e.g., methyl or ethyl) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(methylamino)nicotinate typically involves the esterification of 2-(methylamino)nicotinic acid with tert-butyl alcohol. The reaction is usually catalyzed by an acid such as sulfuric acid or a base like sodium hydroxide. The reaction conditions often include heating the mixture to facilitate the esterification process .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to optimize yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can enhance the production scale .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(methylamino)nicotinate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nicotinic acid derivatives, while reduction can produce various amine derivatives .

Scientific Research Applications

Chemistry

Tert-butyl 2-(methylamino)nicotinate serves as a valuable building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

  • Esterification : The compound can be synthesized through the esterification of 2-(methylamino)nicotinic acid with tert-butyl alcohol, often using acid or base catalysts.
  • Oxidation and Reduction : It can undergo oxidation to yield nicotinic acid derivatives and reduction to produce various amine derivatives.
  • Substitution Reactions : The tert-butyl or methylamino groups can be replaced by other functional groups through nucleophilic substitution reactions.

These reactions highlight its versatility as a reagent in synthetic organic chemistry.

Biological Research

The biological activity of this compound has been explored primarily due to its structural similarity to other nicotinic compounds. Research indicates potential interactions with nicotinic acetylcholine receptors (nAChRs), which are crucial for neurotransmission. Potential applications include:

  • Neurological Disorders : Preliminary studies suggest that this compound may have therapeutic effects on conditions like Alzheimer's disease and other neurological disorders by modulating receptor activities.
  • Anti-inflammatory Properties : Compounds with similar structures have demonstrated anti-inflammatory effects, making this compound a candidate for further pharmacological studies.

Pharmaceutical Development

This compound is being investigated as a lead compound in drug development. Its unique chemical properties allow researchers to explore its potential as:

  • Drug Candidates : Ongoing research is aimed at understanding its pharmacokinetics and mechanism of action, which could lead to new treatments for various diseases.
  • Mechanism of Action Studies : Studies focus on binding affinities to nAChRs and the downstream signaling pathways influenced by these interactions, which are critical for developing effective therapeutic agents.

Case Studies and Research Findings

Several studies have documented the applications and potential benefits of this compound:

  • Pharmacological Studies : Research indicates that derivatives of nicotinic acid can exhibit significant effects on neurotransmission, suggesting that this compound may also influence cognitive functions through receptor modulation .
  • Chemical Synthesis Applications : The compound has been used successfully as a reagent in synthesizing more complex molecules, demonstrating its utility in chemical research settings .
  • Therapeutic Potential : Investigations into its anti-inflammatory properties have shown promise for developing new treatments for inflammatory diseases, highlighting its relevance in medicinal chemistry .

Mechanism of Action

The mechanism of action of tert-butyl 2-(methylamino)nicotinate involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural and Functional Analogues

Tert-butyl 2-(methylamino)nicotinate belongs to a class of nicotinic acid esters with varying substituents on the pyridine ring and ester groups. Key analogues include:

Compound Name Substituent (Position) Ester Group Hydrolysis Half-Life (HSA, pH 7.4, 37°C) Notes
Methyl nicotinate None (parent compound) Methyl >95 hours Slow hydrolysis due to small ester
2-Butoxyethyl nicotinate None 2-Butoxyethyl <15 minutes Rapid hydrolysis
Tert-butyl nicotinate None Tert-butyl Too slow to measure High steric hindrance
1-Carbamoylethyl nicotinate None 1-Carbamoylethyl Stabilized by HSA Unusual stabilization effect
This compound Methylamino (2) Tert-butyl Inferred slow Likely enhanced stability vs. methyl esters

Hydrolysis Kinetics and Stability

The tert-butyl ester group in tert-butyl nicotinate confers exceptional resistance to hydrolysis by human serum albumin (HSA), as observed in vitro . This is attributed to steric hindrance impeding enzyme access to the ester bond. In contrast, methyl and 2-butoxyethyl esters exhibit faster hydrolysis due to smaller, less hindered ester groups. The methylamino substituent in this compound may further modulate reactivity:

  • Steric effects : The 2-position substituent may partially shield the ester from enzymatic attack, complementing the tert-butyl group’s hindrance.

Biological Activity

Tert-butyl 2-(methylamino)nicotinate is a compound that has garnered attention in medicinal chemistry due to its structural similarities to nicotinic acid derivatives. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by various studies and data.

Chemical Structure and Properties

This compound features a pyridine ring, characteristic of nicotinates, which is believed to contribute to its biological activity. The molecular formula of this compound is C12_{12}H16_{16}N2_{2}O2_{2}, indicating the presence of a tert-butyl group attached to a methylamino group linked to a nicotinic acid derivative. This unique structure may influence its interaction with biological targets.

The mechanism of action for this compound primarily involves its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are crucial in neurotransmission and play significant roles in various neurological functions. Research suggests that compounds similar to this one can modulate receptor activities, potentially leading to therapeutic effects such as:

  • Neuroprotection : By interacting with nAChRs, the compound may provide protective effects against neurodegenerative conditions.
  • Anti-inflammatory Properties : Preliminary studies indicate that derivatives of nicotinic acid can exhibit anti-inflammatory effects, which could be beneficial in treating inflammatory diseases.

Biological Activity Studies

Several studies have investigated the biological activity of this compound:

  • Binding Affinity Studies : Research has focused on the binding affinities of this compound to various nAChR subtypes. Initial findings suggest it may act as both an agonist and antagonist depending on the concentration and specific receptor subtype involved.
  • Cellular Assays : In vitro assays have demonstrated that tert-butyl 2-(methylamino)nicotinate can influence cellular processes such as apoptosis and proliferation in neuronal cell lines. These effects are likely mediated through nAChR activation, leading to downstream signaling cascades.
  • Comparative Analysis : Comparative studies with similar compounds like methyl nicotinate and ethyl nicotinate reveal that the tert-butyl group imparts unique steric properties that affect reactivity and

Q & A

Basic Research Questions

Q. What are the recommended analytical methods for characterizing tert-butyl 2-(methylamino)nicotinate and verifying its purity?

  • Answer : Gas chromatography-mass spectrometry (GC/MS) is a primary method for structural elucidation and purity assessment due to its high sensitivity for volatile compounds . For non-volatile derivatives, high-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry is recommended. Additionally, nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) should be employed to confirm stereochemical integrity and functional groups. SLE (supported liquid extraction) can be used for sample preparation in complex matrices .

Q. How should this compound be stored to ensure long-term stability?

  • Answer : Storage conditions depend on the compound's sensitivity. For short-term use, store at 0–6°C in airtight, light-resistant containers to prevent oxidation . For long-term stability, sub-zero storage (-20°C) under inert gas (e.g., argon) is advised, as tertiary butyl esters are prone to hydrolysis in humid environments . Contradictory evidence exists for analogs: some studies recommend -20°C , while others suggest 0–6°C ; thus, empirical stability testing under both conditions is critical.

Q. What synthetic routes are commonly used to prepare this compound?

  • Answer : A two-step approach is typical:

Amination : React nicotinic acid derivatives with methylamine in the presence of a coupling agent (e.g., HATU) to form the methylamino intermediate.

Esterification : Protect the amino group and introduce the tert-butyl ester via reaction with tert-butanol and a catalyst (e.g., DMAP) . Retrosynthetic analysis using databases like Reaxys or Pistachio can optimize route efficiency .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for this compound synthesis?

  • Answer : Yield discrepancies often arise from variations in reaction conditions (e.g., solvent polarity, temperature, or catalyst loading). Systematic DOE (Design of Experiments) should be conducted, focusing on:

  • Solvent effects (polar aprotic vs. non-polar).
  • Temperature gradients (room temp vs. reflux).
  • Catalytic vs. stoichiometric reagent ratios.
    Cross-validate results with kinetic studies (e.g., in situ IR monitoring) to identify rate-limiting steps .

Q. What mechanistic insights explain the hydrolysis sensitivity of this compound under acidic conditions?

  • Answer : The tert-butyl group undergoes acid-catalyzed cleavage via a carbocation intermediate. Density Functional Theory (DFT) simulations can model the transition state, revealing steric and electronic factors influencing hydrolysis rates. Experimental validation via pH-rate profiling (e.g., in buffered solutions from pH 1–7) quantifies susceptibility . Mitigation strategies include introducing electron-withdrawing substituents or using alternative protecting groups (e.g., Boc derivatives) .

Q. How can computational tools predict and optimize the bioactivity of this compound derivatives?

  • Answer : Molecular docking (AutoDock Vina) and MD (molecular dynamics) simulations can map interactions with target proteins (e.g., kinases or receptors). QSAR (Quantitative Structure-Activity Relationship) models trained on analogs identify critical substituents for potency. For example, replacing the tert-butyl group with bulkier moieties may enhance binding affinity while maintaining metabolic stability .

Q. What strategies address batch-to-batch variability in this compound synthesis?

  • Answer : Implement Quality by Design (QbD) principles:

  • Define Critical Quality Attributes (CQAs): Purity (>98%), residual solvents (<500 ppm).
  • Identify Critical Process Parameters (CPPs): Reaction time, temperature, mixing efficiency.
  • Use PAT (Process Analytical Technology) tools (e.g., inline FTIR) for real-time monitoring .

Q. Methodological Guidance

Q. How to design a stability study for this compound under accelerated degradation conditions?

  • Answer : Follow ICH Q1A guidelines:

  • Forced degradation : Expose the compound to heat (40–80°C), humidity (75% RH), acidic/alkaline buffers (0.1–1M HCl/NaOH), and oxidative stress (3% H₂O₂).
  • Analytical endpoints : Monitor degradation products via LC-MS and quantify using validated HPLC methods .

Q. What are best practices for scaling up this compound synthesis without compromising yield?

  • Answer : Key considerations include:

  • Heat management : Use jacketed reactors to control exothermic reactions.
  • Mixing efficiency : Optimize impeller design to ensure homogeneity in viscous mixtures.
  • Purification : Switch from column chromatography to recrystallization or fractional distillation for large batches .

Properties

IUPAC Name

tert-butyl 2-(methylamino)pyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O2/c1-11(2,3)15-10(14)8-6-5-7-13-9(8)12-4/h5-7H,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONMWRJQIJQAPQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1=C(N=CC=C1)NC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

t-Butyl 2-chloronicotinate (k) (50.0 g, 0.234 mol) was dissolved in a 40% methylamine-methanol solution (300 mL) and the mixture was stirred at room temperature for 30 h. The mixture was evaporated under reduced pressure and the resulting residue was dissolved in EtOAc (750 mL). The EtOAc solution was washed with water, dried over MgSO4 and evaporated under reduced pressure. The obtaining oily crude product was purified by a short silica gel column chromatography (ca. 300 g of silica gel, eluent: EtOAc/hexane=1/3) to give t-butyl 2-(N-methylamino)nicotinate (1) (45.0 g, ca. 92%) contaminated by starting meterial; 1H NMR (CDCl3): δ 1.57 (s, 9H), 3.05 (d, J=5.0 Hz, 3H), 6.49 (dd, J=4.6 and 7.6 Hz, 1H), 7.96 (bs, 1H), 8.04 (dd, J=2.0 and 7.6 Hz, 1H), 8.28 (dd, J=2.0 and 4.6 Hz, 1H).
Quantity
50 g
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methylamine methanol
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300 mL
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reactant
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Synthesis routes and methods II

Procedure details

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Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Tert-butyl 2-(methylamino)nicotinate
Tert-butyl 2-(methylamino)nicotinate
Tert-butyl 2-(methylamino)nicotinate
Tert-butyl 2-(methylamino)nicotinate
Tert-butyl 2-(methylamino)nicotinate
Tert-butyl 2-(methylamino)nicotinate

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